Crizotinib

ALK inhibition IC50 kinase selectivity

Crizotinib (PF-02341066) is the first-generation ALK/ROS1/c-MET inhibitor and indispensable reference standard for kinase drug discovery. Its potent wild-type activity (ALK IC50 20 nM; ROS1 IC50 112 nM) coupled with stark potency loss against clinical resistance mutations (ALK L1196M IC50 1,540 nM; ROS1 G2032R IC50 1,692 nM) makes it the gold-standard control for benchmarking next-generation inhibitors. Its unique CYP3A4 substrate/inhibitor/inducer profile enables complex DDI modeling, while limited CNS penetration provides the preferred negative control for BBB studies. Insist on high-purity (R)-crizotinib to ensure reproducible, publication-ready data. Not interchangeable with alectinib, ceritinib, brigatinib, lorlatinib, or entrectinib.

Molecular Formula C21H22Cl2FN5O
Molecular Weight 450.3 g/mol
CAS No. 877399-52-5
Cat. No. B193316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrizotinib
CAS877399-52-5
Synonyms3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-2-pyridinamine;  (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H- pyrazol-4-yl)pyridin-2-ylamine;  PF 02341066;  PF 2341066;  [3-[[(R)-1-(2,6-Dichloro-3-
Molecular FormulaC21H22Cl2FN5O
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
InChIInChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1
InChIKeyKTEIFNKAUNYNJU-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
SolubilityInsoluble

Structure & Identifiers


Interactive Chemical Structure Model





Crizotinib (CAS 877399-52-5): Scientific Procurement and Differentiation Guide for the First-Generation ALK/ROS1/MET Inhibitor


Crizotinib (PF-02341066) is an orally bioavailable, ATP-competitive small molecule tyrosine kinase inhibitor. It is characterized as a first-generation dual inhibitor of anaplastic lymphoma kinase (ALK) and the mesenchymal-epithelial transition factor (c-MET/HGFR), and also potently inhibits the ROS1 proto-oncogene receptor tyrosine kinase [1]. In cell-free enzymatic assays, crizotinib exhibits IC50 values of 20 nM against ALK and 8 nM against c-MET. In cellular assays, it inhibits the tyrosine phosphorylation of NPM-ALK and c-MET with IC50 values of 24 nM and 11 nM, respectively [1]. It is the prototypical member of the ALK/ROS1 inhibitor class and is primarily utilized as a reference standard and comparative control in research and development of next-generation inhibitors.

Why Generic Substitution Fails for Crizotinib (CAS 877399-52-5): Critical Differentiators vs. Next-Generation ALK/ROS1 Inhibitors


While multiple ALK/ROS1 inhibitors are available for research and clinical applications, crizotinib cannot be generically substituted by alectinib, ceritinib, brigatinib, lorlatinib, or entrectinib without compromising experimental or therapeutic outcomes. Key differentiators include: (i) its unique multikinase profile as a first-generation ALK/ROS1/MET inhibitor versus the more selective or broader-spectrum profiles of later-generation agents; (ii) substantial differences in potency against wild-type and mutant kinase variants, particularly the clinical resistance mutation ALK L1196M and ROS1 G2032R [1]; (iii) distinct central nervous system (CNS) penetration profiles that dictate utility in intracranial disease models [2]; and (iv) a complex drug-drug interaction profile as a CYP3A4 substrate, inhibitor, and inducer, which is not shared by all class members [3]. The quantitative evidence below delineates these critical distinctions.

Crizotinib (CAS 877399-52-5) Procurement Evidence: Quantitative Differentiation vs. Key Comparators


ALK Wild-Type Potency: Crizotinib vs. Alectinib, Ceritinib, Brigatinib, and Lorlatinib

Crizotinib demonstrates intermediate potency against wild-type ALK kinase compared to second- and third-generation inhibitors. In enzymatic assays, crizotinib exhibits an IC50 of 20 nM [1], while ceritinib and alectinib are more potent, with reported IC50 values of 0.2 nM and 1.9 nM, respectively [2]. In cellular assays using Ba/F3 cells expressing EML4-ALK wild-type, crizotinib has an IC50 of approximately 34.5 nM, whereas alectinib and ceritinib show IC50 values of 0.59 nM and 0.61 nM, respectively [3].

ALK inhibition IC50 kinase selectivity

Activity Against the ALK L1196M Resistance Mutation: Crizotinib vs. Alectinib and Ceritinib

Crizotinib shows a profound loss of potency against the ALK L1196M gatekeeper mutation, a common mechanism of acquired resistance. In Ba/F3 cellular assays, crizotinib's IC50 increases from 34.5 nM (wild-type) to 1540 ± 270 nM for the L1196M mutant, representing a ~45-fold increase [1]. In contrast, alectinib and ceritinib maintain much greater potency, with IC50 values of 1.5 nM and 1.1 nM, respectively, against the same mutant [1].

ALK resistance L1196M mutation IC50

ROS1 Wild-Type and G2032R Mutant Activity: Crizotinib vs. Entrectinib and Lorlatinib

Crizotinib is a potent ROS1 inhibitor but exhibits significantly weaker activity against wild-type ROS1 and the G2032R resistance mutation compared to entrectinib and lorlatinib. In Ba/F3 cellular assays, crizotinib's IC50 for ROS1 wild-type is 112 nM, while entrectinib and lorlatinib show IC50 values of 13.5 nM and 0.7 nM, respectively [1][2]. For the G2032R mutant, crizotinib's IC50 is 1692 nM, compared to 207 nM for entrectinib and 196.6 nM for lorlatinib [1][2].

ROS1 inhibition G2032R mutation IC50

Central Nervous System (CNS) Activity: Crizotinib vs. Alectinib

Crizotinib exhibits limited CNS penetration, resulting in inferior intracranial disease control compared to alectinib. In the Phase 3 ALEX trial, alectinib demonstrated a median progression-free survival (PFS) of 34.8 months vs. 10.9 months for crizotinib (HR=0.43, P<0.0001) in first-line ALK-positive NSCLC [1]. Critically, in patients with baseline CNS metastases, alectinib achieved a median overall survival improvement of >30 months compared to crizotinib (63.4 vs. 30.9 months) [2].

CNS penetration intracranial efficacy NSCLC

Pharmacokinetic Profile and Drug-Drug Interaction (DDI) Liability: Crizotinib vs. Alectinib and Lorlatinib

Crizotinib has a complex drug-drug interaction (DDI) profile, acting as a substrate, time-dependent inhibitor, and inducer of CYP3A4, which is distinct from other ALK inhibitors [1]. Crizotinib's oral bioavailability is 43%, and it is extensively metabolized by CYP3A4/5 [2]. In contrast, alectinib is metabolized primarily by CYP3A4 but does not inhibit or induce the enzyme, and lorlatinib is a moderate CYP3A4 inducer [3]. Crizotinib's net effect is CYP3A4 inhibition at steady state, leading to clinically significant DDIs with strong CYP3A4 inhibitors (e.g., ketoconazole increases crizotinib AUC by ~3.2-fold) and inducers (e.g., rifampin decreases AUC by ~84%) [1].

CYP3A4 pharmacokinetics drug-drug interaction

Enantiomeric Purity and MTH1 Off-Target Activity: (R)-Crizotinib vs. (S)-Crizotinib

Crizotinib is a chiral molecule; the clinically utilized and commercially supplied form is the (R)-enantiomer, which exhibits the desired ALK/ROS1/MET inhibitory activity [1]. The (S)-enantiomer is a potent and selective inhibitor of the DNA repair enzyme MTH1 (NUDT1), with an IC50 of 72 nM, whereas (R)-crizotinib shows minimal MTH1 inhibition (IC50 = 1375 nM) [2]. KINOMEscan profiling reveals that (R)-crizotinib binds 35 kinases with >90% inhibition at 1 µM, while (S)-crizotinib binds only 3 kinases, underscoring the critical importance of enantiomeric purity [1].

enantiomer MTH1 selectivity

Crizotinib (CAS 877399-52-5): Best Research and Industrial Application Scenarios Based on Evidence


Reference Standard for ALK/ROS1 Inhibitor Discovery and Benchmarking

Given its well-characterized potency against wild-type ALK (IC50 20-34.5 nM) and ROS1 (IC50 112 nM), and its significant loss of activity against key resistance mutations (ALK L1196M IC50 1540 nM; ROS1 G2032R IC50 1692 nM), crizotinib serves as the essential reference control for screening novel ALK/ROS1 inhibitors. It enables robust benchmarking of new chemical entities, particularly those designed to overcome first-generation resistance mechanisms. [1][2]

Control Compound for Drug-Drug Interaction (DDI) and CYP3A4 Pharmacology Studies

Crizotinib's unique profile as a CYP3A4 substrate, time-dependent inhibitor, and inducer makes it an ideal tool compound for investigating complex drug-drug interactions in preclinical models. It is also a valuable control for comparing the improved DDI profiles of newer ALK inhibitors like alectinib and lorlatinib. [3]

Validation of CNS Penetration Models and Intracranial Efficacy Assays

Due to its documented limited CNS penetration and inferior intracranial disease control compared to alectinib (median OS in CNS metastases: 30.9 vs. 63.4 months), crizotinib is the preferred negative control for in vitro and in vivo models evaluating blood-brain barrier penetration and intracranial tumor growth inhibition by next-generation ALK/ROS1 inhibitors. [4]

Enantiomeric Purity and MTH1 Off-Target Research

The distinct pharmacological profiles of (R)-crizotinib (ALK/ROS1/MET inhibitor) and (S)-crizotinib (potent MTH1 inhibitor, IC50 72 nM) necessitate the use of high-purity (R)-crizotinib for any ALK/ROS1/MET-focused research. Conversely, (S)-crizotinib is a specific probe for MTH1 biology and cancer cell redox homeostasis studies. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crizotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.